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Compound of Interest

Compound Name: 1-(4-Bromophenyl)cyclobutanol

Cat. No.: B168832

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic analysis of 1-(4-
Bromophenyl)cyclobutanol. Due to the limited availability of public experimental spectra for
this specific compound, this document presents a comprehensive predicted analysis of its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These
predictions are based on established principles of spectroscopy and comparative analysis with
structurally analogous compounds. This guide also includes a detailed experimental protocol
for the synthesis of 1-(4-Bromophenyl)cyclobutanol, providing a valuable resource for
researchers in the fields of organic synthesis and medicinal chemistry.

Predicted Spectroscopic Data

While experimental spectra for 1-(4-Bromophenyl)cyclobutanol are not readily available in
public databases, its spectroscopic characteristics can be reliably predicted based on its
chemical structure and data from similar molecules. The following tables summarize the
expected quantitative data for tH NMR, 3C NMR, IR, and MS analyses.

Table 1: Predicted *H NMR Spectroscopic Data for 1-(4-
Bromophenyl)cyclobutanol
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.50 Doublet 2H Ar-H (ortho to Br)
~7.35 Doublet 2H Ar-H (meta to Br)
~2.50 Multiplet 2H Cyclobutyl CH:z
~2.10 Multiplet 2H Cyclobutyl CHz
~1.80 Multiplet 2H Cyclobutyl CH:z
~2.0 (variable) Singlet 1H OH

Predicted solvent: CDCIs. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted **C NMR Spectroscopic Data for 1-(4-

Bromophenyl)cyclobutanol

Chemical Shift (6, ppm)

Assignment

~145 Quaternary Ar-C-C-OH
~131 Ar-CH (ortho to Br)
~128 Ar-CH (meta to Br)
~121 Quaternary Ar-C-Br
~78 Quaternary C-OH

~35 Cyclobutyl CHz

~15 Cyclobutyl CHz

Predicted solvent: CDCls.

Table 3: Predicted IR Absorption Bands for 1-(4-

Bromophenyl)cyclobutanol
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Wavenumber (cm~?) Intensity Assignment

~3400 Broad O-H stretch (alcohol)
~3100-3000 Medium C-H stretch (aromatic)
~2950-2850 Medium C-H stretch (aliphatic)

~1590 Strong C=C stretch (aromatic ring)
~1485 Strong C=C stretch (aromatic ring)
~1070 Strong C-O stretch (tertiary alcohol)
~1010 Strong C-Br stretch

~820 Strong p-disubstituted benzene bend

Table 4: Predicted Mass Spectrometry Fragmentation for

1-(4-Bromaophenyl)cyclobutanol
mi/z lon

Notes

Molecular ion peak with

226/228 [M]* characteristic 1:1 ratio for
Bromine isotopes (7°Br/81Br)

209/211 [M-OH]* Loss of hydroxyl radical

183/185 [M-CsHs]* Loss of cyclopropyl radical

155/157 [CeHaBI]* Bromophenyl cation

77 [CeHs]* Phenyl cation

Experimental Protocols

Synthesis of 1-(4-Bromophenyl)cyclobutanol[1]

A detailed procedure for the synthesis of 1-(4-Bromophenyl)cyclobutanol is outlined below.[1]

Materials:
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1-Bromo-4-iodobenzene

Anhydrous tetrahydrofuran (THF)

n-Butyllithium (2.5 M in hexane)

Cyclobutanone

Saturated aqueous ammonium chloride solution

Ethyl acetate

Heptane

Anhydrous sodium sulfate

Silica gel

Procedure:

Dissolve 1-bromo-4-iodobenzene (1.6293 g, 5.75 mmol) in anhydrous tetrahydrofuran (10
mL) in a reaction vessel under a nitrogen atmosphere.[1]

Cool the reaction mixture to -78 °C.[1]

Slowly add n-butyllithium (2.42 mL of a 2.5 M solution in hexane, 6.05 mmol) to the cooled
solution and stir for 20 minutes at -78 °C.[1]

Add cyclobutanone (0.448 mL, 6.05 mmol) dropwise to the cold solution.[1]

Allow the reaction mixture to gradually warm to room temperature and continue stirring for 16
hours.[1]

Quench the reaction with a saturated agueous ammonium chloride solution.[1]

Extract the product with a 1:1 (v/v) mixture of ethyl acetate and tetrahydrofuran.

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product as a thick oil.[1]
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o Purify the crude product by silica gel column chromatography using a gradient elution of 0%
to 30% ethyl acetate in heptane to yield 1-(4-bromophenyl)cyclobutanol as a clear oll
(0.8033 g, 65% yield).[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a
synthesized chemical compound.
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Click to download full resolution via product page
Caption: A flowchart illustrating the general stages of spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this document are predicted values and
should be used as a reference. Experimental verification is recommended for precise
characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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